
n-(Tert-butoxycarbonyl)-N-neopentylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tert-butoxycarbonyl)-N-neopentylglycine: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of neopentylglycine. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other areas of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)-N-neopentylglycine typically involves the reaction of neopentylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(Tert-butoxycarbonyl)-N-neopentylglycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can react with nucleophiles, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as alcohols, amines, and hydroxylamines under mild conditions.
Major Products Formed:
Scientific Research Applications
N-(Tert-butoxycarbonyl)-N-neopentylglycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N-neopentylglycine primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential addition of other functional groups without interference from the amine .
Comparison with Similar Compounds
N-(Tert-butoxycarbonyl)sulfamoyl chloride: Another Boc-protected compound used in organic synthesis.
N-tert-Butoxycarbonylimidazole: Used for similar purposes in protecting amine groups.
Uniqueness: N-(Tert-butoxycarbonyl)-N-neopentylglycine is unique due to its specific structure, which includes the neopentylglycine moiety. This provides distinct steric and electronic properties that can be advantageous in certain synthetic applications compared to other Boc-protected compounds .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[2,2-dimethylpropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8-13(7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15) |
InChI Key |
UMTGBDIQNPUALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
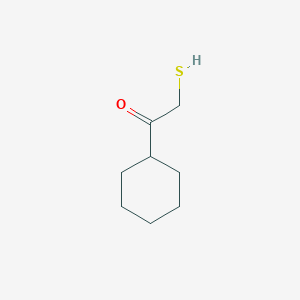
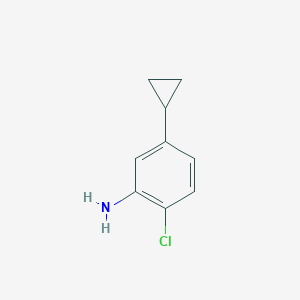

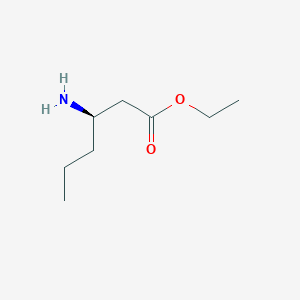
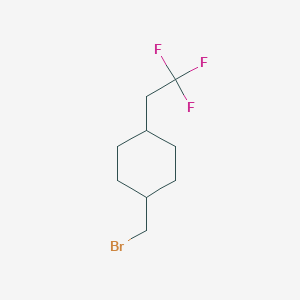
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
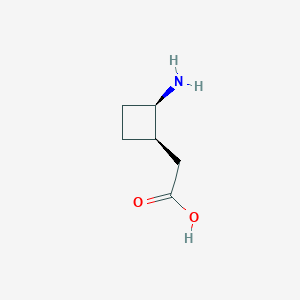
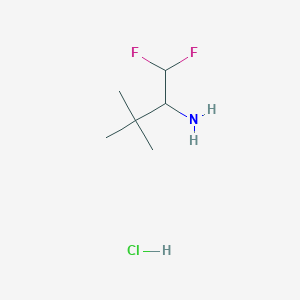
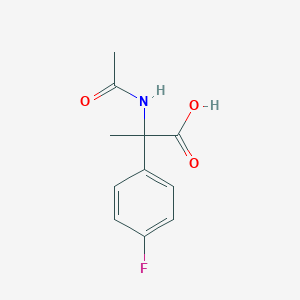
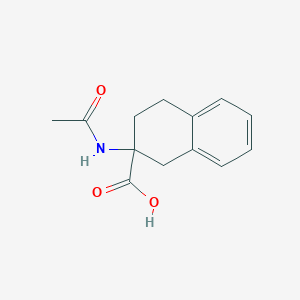

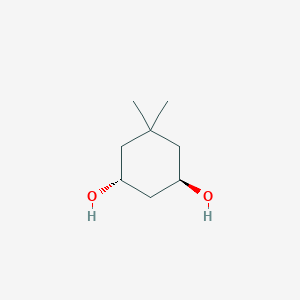
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
